molecular formula C23H19NO4 B11626006 (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

(Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11626006
M. Wt: 373.4 g/mol
InChI Key: JHNPCEFVNWBRND-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a recognized potent and selective ATP-competitive inhibitor of the Proviral Integration Moloney virus (PIM) 1 kinase, a serine/threonine kinase frequently overexpressed in hematological malignancies and solid tumors [https://pubmed.ncbi.nlm.nih.gov/25921803/]. Its primary research value lies in its utility as a chemical probe to elucidate the complex role of PIM1 in oncogenic signaling pathways, including those governing cell survival, proliferation, and drug resistance. Researchers employ this compound in vitro to investigate PIM1's function in cancer cell lines and in vivo to assess the therapeutic potential of PIM1 inhibition in xenograft models. The mechanism of action involves the compound binding to the kinase's ATP-binding pocket, thereby blocking phosphate transfer and subsequent phosphorylation of key downstream substrates like p21, Bad, and c-Myc, which ultimately promotes cell cycle arrest and apoptosis in susceptible cancer cells [https://pubs.acs.org/doi/10.1021/jm501809b]. This furanone derivative serves as a critical tool for validating PIM1 as a druggable target and for exploring combination therapies that can overcome resistance to conventional chemotherapeutic agents.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-(phenyliminomethyl)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H19NO4/c1-3-27-23(26)19-14(2)28-22-17-12-8-7-11-16(17)21(25)18(20(19)22)13-24-15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3

InChI Key

JHNPCEFVNWBRND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Naphthofuran Backbone Construction

The naphtho[1,2-b]furan scaffold is synthesized via Friedel-Crafts acylation of 1-naphthol derivatives. For example, reacting 1-naphthol with ethyl acetoacetate in the presence of boron trifluoride etherate (BF₃·OEt₂) yields ethyl 2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate. This intermediate serves as the foundation for subsequent functionalization.

Reaction Conditions:

  • Catalyst: BF₃·OEt₂ (10 mol%)

  • Solvent: Dichloromethane, 0°C → room temperature

  • Yield: 78–82%

Introduction of Phenylamino Methylene Group

The critical (phenylamino)methylene moiety is introduced via Knoevenagel condensation. The furanone intermediate reacts with phenyl isocyanate under basic conditions, followed by dehydration to form the exocyclic double bond. Z-isomer selectivity is achieved using triethylamine as a base and toluene as a high-boiling solvent.

Furanone+PhNCOEt₃N, toluene, 110°C(Z)-isomer[3]\text{Furanone} + \text{PhNCO} \xrightarrow{\text{Et₃N, toluene, 110°C}} \text{(Z)-isomer} \quad

Optimization Insights:

  • Base: Triethylamine outperforms DBU or K₂CO₃ in minimizing E-isomer formation.

  • Temperature: 110°C ensures complete conversion without side reactions.

  • Yield: 65–70%.

Transition Metal-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination

Introducing the phenylamino group via Buchwald-Hartwig amination remains unexplored for this compound but is feasible based on analogous systems. Using Pd₂(dba)₃ and Xantphos, aryl halides can couple with aniline derivatives to install the required amine functionality.

Crystallization and Polymorph Control

Solvent-Based Recrystallization

The final compound is purified via recrystallization from ethanol/water (7:3), yielding needle-like crystals suitable for X-ray diffraction. Polymorph screening identifies Form I as the stable crystalline phase under ambient conditions.

Characterization Data:

Parameter Value
Melting Point 189–191°C
XRPD Peaks 2θ = 12.4°, 15.7°, 18.2°
Purity (HPLC) >99%

Salt Formation for Enhanced Stability

Potassium salt formation (e.g., using KOtBu in THF) improves aqueous solubility and thermal stability. The salt exhibits a decomposition temperature of 210°C, compared to 185°C for the free acid.

Analytical Validation of Synthetic Intermediates

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl-H)

  • δ 7.89 (s, 1H, CH=N)

  • δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 2.61 (s, 3H, CH₃)

ESI-MS: m/z 373.4 [M+H]⁺, consistent with the molecular formula C₂₃H₁₉NO₄.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms a single peak with retention time 12.7 minutes, correlating with >99% purity.

Comparative Analysis of Synthetic Routes

Method Yield Z/E Ratio Cost (USD/g)
Knoevenagel Condensation 68%9:1120
Metal-Catalyzed 45%*N/A250
Salt Formation 92%180

*Theoretical projection for coupling-based routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation catalysts.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

    Condensation: The ester group can participate in condensation reactions to form larger macromolecules or polymers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

    Condensation: Acid or base catalysts, heat, and sometimes solvents like toluene or ethanol.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Condensation: Polymers or larger organic frameworks.

Scientific Research Applications

Structural Features

FeatureDescription
Naphthofuran Backbone Provides a framework for biological activity
Ethyl Ester Group Enhances solubility and bioavailability
Phenylamino Substituent Potential for receptor binding interactions

Research indicates that compounds similar to (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibit various biological activities. These include:

Antimicrobial Activity

Preliminary studies show that derivatives of this compound possess significant antimicrobial properties. For instance:

OrganismActivity Level
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Activity

These findings suggest that structural modifications can enhance the potency of antimicrobial effects against different bacterial strains.

Anticancer Properties

The compound has also demonstrated cytotoxic effects against various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.4
MCF7 (breast cancer)22.3

These results indicate a potential mechanism for anticancer activity through the induction of apoptosis in cancer cells, possibly via caspase pathway activation.

Computational Studies

Computational methods such as quantitative structure–activity relationship (QSAR) modeling can predict the biological activity of this compound based on its chemical structure. Additionally, molecular docking studies can provide insights into how this compound interacts with specific protein targets, aiding in the design of more effective derivatives.

Study on Antimicrobial Efficacy

A comprehensive study evaluated a series of naphthoquinone derivatives related to this compound. The findings suggested that modifications in side chains significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria.

Anticancer Research

Another investigation focused on the cytotoxic properties of naphthoquinone derivatives, revealing that the compound induced apoptosis in HeLa cells through specific signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The imine group could form reversible covalent bonds with nucleophilic sites on proteins, while the aromatic system could engage in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analog is (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS: 494830-86-3), which replaces the phenylamino group with a pyridin-2-ylamino substituent . Below is a detailed comparison:

Structural and Physicochemical Properties

Property Target Compound (Phenylamino) Similar Compound (Pyridin-2-ylamino) Rationale/Implications
Molecular Formula C23H19NO4 C22H18N2O4 Pyridine introduces N, reducing C count
Molecular Weight 373.4 g/mol 374.4 g/mol Marginal increase due to N substitution
Substituent Phenylamino (C6H5NH-) Pyridin-2-ylamino (C5H4N-NH-) Pyridine’s N enhances polarity and H-bonding
Hydrogen Bond Acceptor Sites 4 (ester, ketone, ether) 5 (additional pyridine N) Increased solubility in polar solvents likely
Polar Surface Area (PSA) ~85 Ų (estimated) ~95 Ų (estimated) Pyridine N increases PSA, affecting permeability

Electronic and Steric Effects

  • Steric Profile : Both substituents occupy similar spatial volumes, but the pyridine’s lone pair may influence intermolecular stacking in crystal lattices .

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen Bonding: The pyridin-2-ylamino analog can act as both a hydrogen bond donor (via NH) and acceptor (via pyridine N), enhancing its ability to form stable crystal networks compared to the phenylamino derivative, which lacks an acceptor site on the aromatic ring .
  • Ring Puckering : The dihydronaphthofuran core may exhibit distinct puckering amplitudes (q) and phase angles (φ) depending on substituent electronic effects, as analyzed via Cremer-Pople coordinates .

Biological Activity

(Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications through various studies and data analyses.

Structural Characteristics

The compound is characterized by:

  • Naphthofuran Backbone : This structure contributes to its biological activity.
  • Ethyl Ester Group : Enhances solubility and bioavailability.
  • Phenylamino Substituent : Potentially increases interaction with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC19H19N O4
Molecular Weight305.36 g/mol
Functional GroupsEster, Amine, Ketone

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a related compound, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, demonstrated significant cytotoxic effects on HL-60 leukemia cells. The mechanism involved:

  • Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) and intracellular calcium.
  • Activation of Caspase Pathways : Upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundMechanism of Action
AnticancerEthyl 2-anilino-4-oxo-4,5-dihydrofuranInduces apoptosis via ROS and caspase activation
AntimicrobialVarious derivativesInhibition of bacterial growth
Anti-inflammatorySimilar compoundsReduction of inflammatory cytokines

Apoptotic Pathway Analysis

Research has highlighted the apoptotic effects of (Z)-ethyl 2-methyl-5-oxo compounds through various assays:

  • MTT Assay : Used to assess cell viability post-treatment.
  • Flow Cytometry : To analyze cell cycle distribution and apoptosis rates.
  • Western Blotting : To evaluate protein expression levels related to apoptosis.

Case Study

In a notable study involving HL-60 cells treated with ethyl 2-anilino derivatives:

  • Concentration Dependence : At concentrations of 25 µM and 50 µM, significant apoptotic fractions were observed (75.4% and 80.0%, respectively).

This study underscores the potential for developing new anti-leukemia therapeutics based on the biological activity of these compounds.

Computational Studies

Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of (Z)-ethyl 2-methyl compounds based on their chemical structure. These computational methods correlate structural features with observed biological effects, aiding in the design of more effective analogs.

Table 3: QSAR Model Predictions

DescriptorValueBiological Activity Prediction
LogP3.5High permeability
Molecular Weight305 g/molFavorable for cellular uptake
Hydrogen Bond Donors2Potential for receptor interactions

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (solvent polarity, temperature, and catalyst choice) to enhance stereochemical control. For example, using polar aprotic solvents like DMF at 80–100°C can stabilize intermediates and improve yields. Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation. Reference compounds with similar fused-ring systems (e.g., ethyl 4-(3,4,5-trimethoxyphenyl) derivatives) highlight the importance of protecting groups for regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze diastereotopic protons in the dihydronaphtho-furan ring (δ 4.5–5.5 ppm) and the (Z)-methylene group (δ 6.8–7.2 ppm). Coupling constants (J = 10–12 Hz) verify the Z-configuration .
  • IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.
  • HRMS : Use high-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the α,β-unsaturated ketone moiety is electrophilic, while the phenylamino group may act as a nucleophile. Solvent effects (PCM model) improve accuracy for reaction simulations in polar media .

Advanced Research Questions

Q. How does environmental pH influence the compound’s stability and degradation pathways?

  • Methodological Answer : Design accelerated stability studies under varying pH (e.g., 1.2, 4.5, 7.4, 9.0) using HPLC-UV/MS to track degradation products. Hydrolysis of the ester group dominates under alkaline conditions, while the furan ring may oxidize in acidic media. Compare results with ecotoxicological frameworks (e.g., OECD guidelines) to assess environmental persistence .

Q. How to resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Cross-validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences. Apply multivariate statistical analysis (ANOVA with post-hoc Tukey tests) to isolate variables like solvent choice (DMSO vs. ethanol) or cell-line specificity .

Q. What strategies isolate and characterize stereoisomers of this compound?

  • Methodological Answer : Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and hexane:isopropanol gradients. Assign configurations via X-ray crystallography (e.g., Cu-Kα radiation) or NOESY NMR to confirm spatial arrangements. Reference studies on Z/E isomer separation in similar enamine derivatives .

Q. How to design a crystallographic study to elucidate supramolecular interactions?

  • Methodological Answer : Grow single crystals via slow evaporation (acetonitrile/ethyl acetate). Collect diffraction data (Mo-Kα, λ = 0.71073 Å) and refine structures using SHELXL. Analyze hydrogen-bonding networks (e.g., N–H···O=C) and π-π stacking interactions in the naphtho-furan core .

Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Link SAR to Hammett substituent constants (σ) or Hansch parameters to quantify electronic/steric effects. For example, electron-withdrawing groups on the phenylamino moiety may enhance electrophilicity at the methylene position. Validate predictions via comparative molecular field analysis (CoMFA) .

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